molecular formula C13H16ClNO2 B2907269 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide CAS No. 1215328-91-8

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide

Cat. No.: B2907269
CAS No.: 1215328-91-8
M. Wt: 253.73
InChI Key: DONXTPIJLIPVKI-UHFFFAOYSA-N
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Description

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a high-purity chemical compound supplied for research and development purposes. This benzamide derivative shares a core structural motif with a class of compounds known to be potent inhibitors of the P2X7 receptor . The P2X7 receptor is a key mediator of the inflammatory cytokine interleukin-1 (IL-1) and is a prominent target in therapeutic research for chronic inflammatory and autoimmune diseases . Consequently, this compound is of significant value for in vitro studies aimed at investigating pathways of inflammation, immune response, and cell death (pyroptosis). Its molecular structure, which includes a chlorophenyl group and a hydroxycyclopentyl moiety, is designed to interact with specific biological targets, making it a useful tool for pharmacological and biochemical assay development. This product is intended for use by qualified researchers in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)12(16)15-9-13(17)7-1-2-8-13/h3-6,17H,1-2,7-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONXTPIJLIPVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 1-hydroxycyclopentylmethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-chlorobenzoyl chloride is reacted with 1-hydroxycyclopentylmethanol under anhydrous conditions to form the desired benzamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as controlled temperature and pressure to maximize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-chloro-N-[(1-oxocyclopentyl)methyl]benzamide.

    Reduction: Formation of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It may modulate signaling pathways involved in inflammation or pain perception.

Comparison with Similar Compounds

Key Observations :

  • Hydroxyalkyl or cyclic substituents (e.g., piperidine, cycloheptyl) enhance hydrogen bonding, improving crystallinity and thermal stability .
  • Chlorine at the para position increases lipophilicity, aiding membrane permeability in biological systems .
  • Bulky substituents (e.g., piperidine) reduce conformational flexibility, influencing binding to biological targets .

Key Observations :

  • Hydroxymethyl derivatives are synthesized efficiently via direct alkylation .
  • Thiourea intermediates (e.g., isothiocyanates) require careful purification to avoid byproducts .
  • Steric hindrance from cyclic substituents (e.g., cycloheptyl) may necessitate stepwise coupling .

Key Observations :

  • Hydroxy and nitro groups enhance antimicrobial activity by disrupting bacterial redox pathways .
  • Chlorophenyl substituents improve binding to protein targets like Pdcd4 .

Crystallographic and Spectroscopic Features

Compound Name Crystallographic Data Spectroscopic Signatures Reference
4-Chloro-N-(2-phenoxyphenyl)benzamide Monoclinic crystal system; space group P2₁/c IR peaks: C=O (1665 cm⁻¹), C-O (1250 cm⁻¹)
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide Chair conformation in piperidine; hydrogen-bonded sheets FT-IR: N-H (3320 cm⁻¹), C-Cl (750 cm⁻¹)

Key Observations :

  • Hydrogen bonding networks (e.g., O-H∙∙∙O) stabilize crystal structures .
  • Chlorine atoms produce distinct C-Cl stretching modes in IR spectra .

Biological Activity

4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following molecular structure:

  • Molecular Formula: C_{12}H_{14}ClN_{1}O_{1}
  • Molecular Weight: 235.7 g/mol

The compound features a benzamide core with a chloro substituent and a hydroxycyclopentyl group, which may influence its biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems:

  • Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and pain pathways.
  • Signaling Pathways: It is hypothesized to modulate signaling pathways related to inflammation and pain perception, potentially influencing conditions such as chronic pain and inflammatory disorders.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Properties: The compound is also being investigated for its analgesic effects, which could provide relief in pain management scenarios.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • In Vitro Studies:
    • A study conducted on MDCK cells assessed the compound's ability to inhibit phospholipidosis, indicating a potential role in cellular lipid metabolism. The results demonstrated significant inhibition at micromolar concentrations .
  • Cytotoxicity Assays:
    • In cytotoxicity assays against leukemia KG-1 cells, derivatives of benzamide compounds, including this compound, exhibited varying degrees of cytotoxicity, suggesting its potential as an anticancer agent .
  • Comparative Analysis:
    • A comparative analysis with structurally similar compounds revealed that this compound displayed unique biological properties due to its specific substitution pattern. This uniqueness may confer distinct therapeutic advantages over its analogs.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in inflammation
AnalgesicPain relief observed in models
CytotoxicityEffective against KG-1 leukemia cells

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure TypeUnique Properties
This compoundBenzamide with cyclopentyl groupPotential anti-inflammatory and analgesic effects
4-chloro-N-[(1-hydroxycyclohexyl)methyl]benzamideBenzamide with cyclohexyl groupSimilar structure but different biological activity
4-chloro-N-[(1-hydroxycyclopentyl)ethyl]benzamideBenzamide with ethyl groupVarying pharmacokinetics and efficacy

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the crystal structure of 4-chloro-N-[(1-hydroxycyclopentyl)methyl]benzamide?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a Bruker APEII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structure solution uses direct methods (e.g., SHELXS-97), and refinement employs SHELXL-97 with full-matrix least-squares minimization. Hydrogen atoms are positioned geometrically or via Fourier difference maps.
  • Key Parameters : Space group (e.g., P21/n), unit cell dimensions (a, b, c, β), and R-factors (e.g., R1 < 0.05 for high-quality data). For example, a related compound showed a = 8.965 Å, b = 19.613 Å, c = 11.456 Å, β = 96.989°, V = 1999.3 ų .

Q. How are hydrogen bonding and supramolecular interactions analyzed in this compound?

  • Methodology : Intermolecular interactions are identified using crystallographic software (e.g., Mercury). Hydrogen bonds (e.g., O–H⋯O, N–H⋯O) are quantified by donor-acceptor distances (2.6–3.0 Å) and angles (>120°). For instance, water-mediated H-bonds in a monohydrate analog formed 2D sheets parallel to the (101) plane .

Q. What spectroscopic techniques confirm the compound’s purity and functional groups?

  • Methodology :

  • NMR : ¹H/¹³C NMR to verify substituents (e.g., cyclopentyl CH2 at δ ~3.5 ppm, benzamide carbonyl at ~168 ppm).
  • FT-IR : Peaks at ~3300 cm⁻¹ (O–H stretch), ~1650 cm⁻¹ (amide C=O), and ~700 cm⁻¹ (C–Cl) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ m/z calculated vs. observed) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., viral proteases).
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns).
  • QSAR : Correlate substituent effects (e.g., Cl position, cyclopentyl hydrophobicity) with activity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., fixed cell lines, assay protocols).
  • Metabolite Screening : LC-MS to identify degradation products that may confound results.
  • Structural Analog Comparison : Test derivatives (e.g., 4-chloro-N-(pyridin-3-ylmethyl)benzamide) to isolate pharmacophoric elements .

Q. How are reaction conditions optimized for scalable synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., ethyl methyl ketone), and catalyst (e.g., triethylamine) to maximize yield.
  • Kinetic Monitoring : In situ FT-IR or HPLC to track intermediate formation (e.g., amide coupling).
  • Crystallization Control : Adjust anti-solvent addition rates to improve crystal purity .

Q. What crystallographic challenges arise when refining disordered solvent molecules?

  • Methodology :

  • SQUEEZE (PLATON) : Remove diffuse electron density from disordered solvents.
  • Thermal Ellipsoid Analysis : Identify over-constrained atoms (Uiso > 0.1 Ų).
  • Twinning Refinement : Use TWINLAW for non-merohedral cases (e.g., pseudo-merohedral twinning) .

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